2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound characterized by its unique triazine and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Thioether Formation:
Acetamide Introduction: The final step involves the acylation of the triazine-thioether intermediate with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring and the triazine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of carbonyl groups.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug discovery and development. They could potentially act as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The trifluoromethyl group is particularly noted for enhancing the biological activity of pharmaceutical compounds.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers with specific properties or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the triazine ring can interact with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide: Lacks the trifluoromethyl group, which may reduce its biological activity.
N-(2-(trifluoromethyl)phenyl)-2-(methylthio)acetamide: Lacks the triazine ring, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of both the trifluoromethyl group and the triazine ring in 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide makes it unique. This combination can enhance its stability, reactivity, and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2S/c1-7-11(22)18-12(20-19-7)23-6-10(21)17-9-5-3-2-4-8(9)13(14,15)16/h2-5H,6H2,1H3,(H,17,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUQSQYAFDWYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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